molecular formula C22H28Cl2N2O2S B14661405 Ethanol, 2-((1-(3-(2-chloro-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)-, monohydrochloride CAS No. 40255-59-2

Ethanol, 2-((1-(3-(2-chloro-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)-, monohydrochloride

Cat. No.: B14661405
CAS No.: 40255-59-2
M. Wt: 455.4 g/mol
InChI Key: AICCBHOWLJCRMG-UHFFFAOYSA-N
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Description

Ethanol, 2-((1-(3-(2-chloro-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)-, monohydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a phenothiazine core, which is a tricyclic structure, and is often associated with pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-((1-(3-(2-chloro-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)-, monohydrochloride typically involves multiple steps. One common method includes the reaction of 2-chloro-10H-phenothiazine with 3-chloropropylamine to form an intermediate. This intermediate is then reacted with 4-piperidinol under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and high yield. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-((1-(3-(2-chloro-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, pressures, and solvents.

Major Products

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield sulfoxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Ethanol, 2-((1-(3-(2-chloro-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)-, monohydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules and its potential effects on cellular processes.

    Medicine: It has pharmacological properties that make it a candidate for drug development, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanol, 2-((1-(3-(2-chloro-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)-, monohydrochloride involves its interaction with specific molecular targets. The phenothiazine core is known to interact with neurotransmitter receptors in the brain, modulating their activity. This interaction can influence various signaling pathways, leading to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: A phenothiazine derivative used as an antipsychotic.

    Promethazine: Another phenothiazine derivative with antihistamine properties.

    Thioridazine: A phenothiazine used in the treatment of schizophrenia.

Uniqueness

Ethanol, 2-((1-(3-(2-chloro-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)-, monohydrochloride is unique due to its specific structure, which combines the phenothiazine core with a piperidinyl group. This unique combination imparts distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

40255-59-2

Molecular Formula

C22H28Cl2N2O2S

Molecular Weight

455.4 g/mol

IUPAC Name

2-[1-[3-(2-chlorophenothiazin-10-yl)propyl]piperidin-4-yl]oxyethanol;hydrochloride

InChI

InChI=1S/C22H27ClN2O2S.ClH/c23-17-6-7-22-20(16-17)25(19-4-1-2-5-21(19)28-22)11-3-10-24-12-8-18(9-13-24)27-15-14-26;/h1-2,4-7,16,18,26H,3,8-15H2;1H

InChI Key

AICCBHOWLJCRMG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OCCO)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.Cl

Origin of Product

United States

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